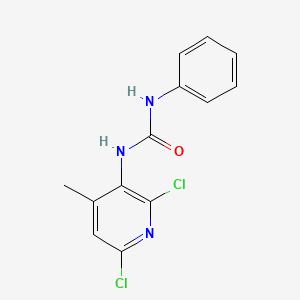
N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea is a compound of interest in various chemical studies due to its unique molecular structure and potential applications. Although specific studies directly addressing this exact compound were not found, related research provides insights into similar compounds, contributing to our understanding of their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar thiourea derivatives typically involves elemental analysis, FT-IR, NMR, and single crystal X-ray diffraction study. These methods help characterize the synthesized compounds and confirm their expected structures. The thiourea derivatives often exhibit partial double bond character in their central fragment, indicating resonance stability (Yeşilkaynak et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds shows planar fragments with significant bond lengths indicating double bond characteristics. The stability and conformation of these molecules can be assessed through X-ray diffraction and computational methods, revealing intramolecular hydrogen bonds and resonance structures contributing to their stability (Yusof et al., 2011).
Chemical Reactions and Properties
Compounds similar to N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea undergo various chemical reactions, including intramolecular cyclization and interactions with other chemicals, leading to the formation of different derivatives with unique properties. These reactions are crucial for understanding the compound's behavior in different chemical environments (Chumachenko et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, provide essential information about the compound's stability and behavior under different conditions. These properties are determined through experimental techniques like crystallography and spectroscopic analysis (Yan et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity, chemical stability, and interaction with other compounds, are crucial for understanding the potential applications and safety of the compound. Studies on similar compounds have shown that the nature of substitutions on the thiourea moiety significantly influences the chemical behavior and interactions of these compounds (Chusaksri et al., 2012).
科学的研究の応用
Bioremediation and Environmental Degradation
Research has demonstrated the effectiveness of cyclodextrin-based bioremediation technology in enhancing the mineralization of diuron, a phenylurea herbicide, in contaminated soils. This approach employs a consortium of diuron-degrading bacteria, significantly improving diuron degradation to CO2 compared to traditional methods. Such advancements suggest potential applications in the remediation of soils contaminated with similar compounds, offering a promising solution for environmental cleanup efforts (Villaverde et al., 2012).
Chemical Synthesis and Potential Agricultural Interest
Studies have also focused on the preparation of pyridyl phenylureas, highlighting their potential agricultural interest. These compounds, including variants like "N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea," have been synthesized for potential applications in agriculture, indicating a broader scope of use in crop protection and herbicide development (Setliff et al., 1989).
Herbicide Transformation and Drinking Water Safety
Research on the transformation of phenylurea herbicides during drinking water disinfection processes has revealed insights into the mechanisms involved and the potential formation of harmful by-products. Understanding these transformations is crucial for assessing and mitigating risks associated with the presence of such compounds in water sources, thereby ensuring the safety of drinking water (Chusaksri et al., 2012).
Antiviral and Antimicrobial Applications
Another interesting avenue of research is the exploration of N-(pyrimidin-5-yl)-N'-phenylureas for their anti-TMV (tobacco mosaic virus) activity. This indicates a potential for the development of new antiviral agents that could be used in the protection of crops against viral diseases, showcasing the versatility of N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea derivatives in agricultural settings (Yuan et al., 2011).
特性
IUPAC Name |
1-(2,6-dichloro-4-methylpyridin-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-7-10(14)17-12(15)11(8)18-13(19)16-9-5-3-2-4-6-9/h2-7H,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCUMDOCBGHXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloro-4-methylpyridin-3-yl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)